molecular formula C15H12ClN3O2 B2827890 3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1171935-52-6

3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B2827890
CAS RN: 1171935-52-6
M. Wt: 301.73
InChI Key: XDILDFJBSLZKDC-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound involves the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available literature.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including pyrazolo[1,5-a]pyrimidines, have shown promise as antiviral agents. For instance:

Anticancer Potential

Indole derivatives have been investigated for their anticancer properties. Notably:

Antibacterial Effects

A library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for antibacterial activity. Compounds a27 and a28 exhibited higher antibacterial activity than standard drugs against Gram-negative and Gram-positive bacteria .

Hydromethylation Catalyst

Interestingly, catalytic protodeboronation of alkyl boronic esters using a radical approach has been explored. This method, when paired with a Matteson–CH2–homologation, enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Other Biological Activities

Indole derivatives have also been associated with:

Potential Therapeutic Applications

Given the diverse biological activities of indole derivatives, including 3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, further exploration is warranted. Researchers should investigate its potential for newer therapeutic possibilities .

Mechanism of Action

This compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, further studies could be conducted to fully understand its synthesis process, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.

properties

IUPAC Name

3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-8-7-12(15(20)21)17-14-13(9(2)18-19(8)14)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDILDFJBSLZKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

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